molecular formula C8H12N2O3S B6164890 3-(2-methanesulfonylethoxy)pyridin-2-amine CAS No. 1178934-00-3

3-(2-methanesulfonylethoxy)pyridin-2-amine

Cat. No.: B6164890
CAS No.: 1178934-00-3
M. Wt: 216.3
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Description

3-(2-methanesulfonylethoxy)pyridin-2-amine is a chemical compound with the molecular formula C8H12N2O3S. It is characterized by the presence of a pyridine ring substituted with an amine group at the 2-position and a 2-methanesulfonylethoxy group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methanesulfonylethoxy)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a suitable methanesulfonylating agent. One common method involves the use of methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 2-aminopyridine attacks the methanesulfonyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-methanesulfonylethoxy)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-methanesulfonylethoxy)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methanesulfonylethoxy)pyridin-2-amine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methanesulfonylethoxy)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its methanesulfonylethoxy group provides a versatile site for further chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

1178934-00-3

Molecular Formula

C8H12N2O3S

Molecular Weight

216.3

Purity

95

Origin of Product

United States

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